Elaeokanine C

描述

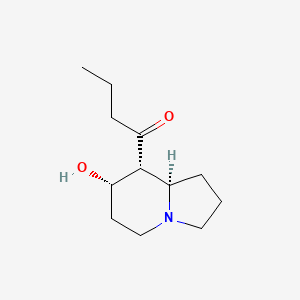

Structure

3D Structure

属性

CAS 编号 |

33023-03-9 |

|---|---|

分子式 |

C12H21NO2 |

分子量 |

211.3 g/mol |

IUPAC 名称 |

1-[(7S,8R,8aR)-7-hydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]butan-1-one |

InChI |

InChI=1S/C12H21NO2/c1-2-4-10(14)12-9-5-3-7-13(9)8-6-11(12)15/h9,11-12,15H,2-8H2,1H3/t9-,11+,12+/m1/s1 |

InChI 键 |

JWTAWEGUCCQPAM-USWWRNFRSA-N |

SMILES |

CCCC(=O)C1C2CCCN2CCC1O |

手性 SMILES |

CCCC(=O)[C@@H]1[C@H]2CCCN2CC[C@@H]1O |

规范 SMILES |

CCCC(=O)C1C2CCCN2CCC1O |

产品来源 |

United States |

Detection in Other Botanical Sources

Averrhoa bilimbi

The presence of this compound in Averrhoa bilimbi, a fruit-bearing tree from the Oxalidaceae family, has been confirmed through phytochemical analysis. nih.gov Commonly known as bilimbi or belimbing buluh, this plant is native to Southeast Asia and is widely cultivated in tropical regions across the globe, including Asia, the Americas, and Oceania. nih.govpicturethisai.com

Research employing advanced analytical techniques has definitively identified this compound in the leaves of this plant.

Table 2: Research Findings on this compound in Averrhoa bilimbi

| Research Focus | Analytical Method | Key Finding | Reference |

|---|---|---|---|

| Antiradical and Xanthine (B1682287) Oxidase Inhibitory Effects of Leaves | LC-QTOF-MS/MS | Tentatively identified this compound in the n-butanol fraction of crude methanolic leaf extract. | nih.gov |

| General Phytochemical Profiling | Spectral Analysis | Reported as an active compound in Averrhoa bilimbi. | researchgate.netresearchgate.net |

Mentha aquatica

This compound has been detected in Mentha aquatica L., commonly known as water mint. This perennial herbaceous plant belongs to the Lamiaceae family and has a broad native distribution that includes Europe, northwest Africa, and southwest Asia. tdmu.edu.vnplantlife.ie It is typically found in temperate and humid climates, often along the banks of streams and rivers. tdmu.edu.vnnih.gov

A study focusing on the phytochemical profile of Algerian Mentha aquatica identified this compound as one of its constituent alkaloids.

Table 3: Research Findings on this compound in Mentha aquatica

| Research Focus | Plant Origin | Analytical Method | Key Finding | Reference |

|---|

Calotropis gigantea

The alkaloid this compound is a known phytochemical constituent of Calotropis gigantea (L.) Dryand, a large shrub in the Apocynaceae family often referred to as the crown flower. nih.govmonash.edu This species is native to a vast area of Asia, including China, India, Sri Lanka, the Philippines, and Thailand, and is widely distributed throughout the tropical and subtropical regions of the world. impactfactor.orgrecentscientific.com

Analysis of the ethanolic leaf extract of C. gigantea has repeatedly confirmed the presence of this compound among its diverse secondary metabolites. nih.govresearchgate.net

Table 4: Research Findings on this compound in Calotropis gigantea

| Research Focus | Analytical Method | Key Finding | Reference |

|---|---|---|---|

| Phytochemical and Biological Characterization | UHPLC-MS | Tentatively identified this compound in the ethanolic leaf extract in positive ionization mode. | nih.govmonash.eduresearchgate.netfrontiersin.org |

Isolation and Purification Methodologies for Elaeokanine C

Extraction Techniques from Plant Biomass

The primary source for the extraction of Elaeokanine C is the plant Elaeocarpus sphaericus, also known as genitri. atlantis-press.comatlantis-press.com The seeds of this plant are the principal biomass used for isolation. atlantis-press.comtjnpr.org The extraction process begins with meticulous preparation of the plant material. The seeds are first washed and then dried, for instance by using a microwave at 60°C, before being mechanically ground into a fine powder. atlantis-press.com

A common and effective method for extracting the alkaloids is solvent extraction through maceration. tjnpr.org This process involves soaking the seed powder in 95% methanol (B129727), typically at a ratio of 1:5 (sample to solvent). atlantis-press.comtjnpr.org The mixture is agitated until homogenous and then allowed to stand for 24 hours at a cold temperature in a sealed container to maximize the diffusion of phytochemicals into the solvent. atlantis-press.comtjnpr.org To ensure a comprehensive extraction, the filtration process, which separates the liquid filtrate from the solid plant residue (dregs), is repeated three times. atlantis-press.comtjnpr.org The filtrates from each cycle are then combined. atlantis-press.com

Following maceration, the crude extract undergoes further preparation. The methanol solvent is removed from the combined filtrates using a rotary evaporator, resulting in a semi-viscous extract. tjnpr.org This concentrate is then dissolved in methanol to a concentration below 100 parts per million (ppm) and centrifuged at high speeds (e.g., 8000 rpm for 10 minutes) to remove any remaining solid particulates. atlantis-press.comtjnpr.org The resulting supernatant is carefully collected for the subsequent purification stages. atlantis-press.com In a final preparatory step, the supernatant may be mixed with acidified acetonitrile (B52724) (containing 0.2% formic acid) and centrifuged again to precipitate and remove unwanted proteins. atlantis-press.comtjnpr.org

| Step | Procedure | Parameters/Reagents | Source |

|---|---|---|---|

| 1. Sample Preparation | Washing, drying, and grinding of Elaeocarpus sphaericus seeds. | Microwave drying at 60°C. | atlantis-press.com |

| 2. Maceration | Soaking the seed powder in solvent. | 95% Methanol (1:5 ratio); 24 hours at cold temperature. | atlantis-press.comtjnpr.org |

| 3. Filtration | Separating the filtrate from solid residue; repeated three times. | Erlenmeyer vacuum filter. | atlantis-press.comtjnpr.org |

| 4. Concentration | Evaporation of solvent from the combined filtrates. | Rotary evaporator. | tjnpr.org |

| 5. Clarification | Centrifugation to remove solid particulates. | 8000 rpm for 10 minutes. | atlantis-press.comtjnpr.org |

| 6. Deproteination | Precipitation of proteins from the supernatant. | Acetonitrile with 0.2% formic acid; centrifugation at 8000 rpm. | atlantis-press.comtjnpr.org |

Chromatographic Separation Strategies

Chromatography is essential for isolating this compound from the complex crude extract, which contains numerous other alkaloids and secondary metabolites. atlantis-press.com A combination of techniques, including solid-phase extraction for initial cleanup and high-performance liquid chromatography for fine separation, is typically employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of this compound. monash.eduthieme-connect.comresearchgate.net These methods, often coupled with mass spectrometry (MS), provide high resolution and sensitivity. atlantis-press.comluvas.edu.in

In studies identifying this compound in extracts from Calotropis gigantea leaves, a UPLC-MS system was utilized. monash.edunih.gov The separation was achieved on a C18 reversed-phase column, which separates compounds based on their hydrophobicity. monash.edu A gradient mobile phase, consisting of water and acetonitrile with 0.1% formic acid, is commonly used to effectively elute compounds with varying polarities. monash.edu The formic acid helps to improve peak shape and ionization efficiency for mass spectrometry. Analysis of Elaeocarpus sphaericus seed extract using Liquid Chromatography-Mass Spectrometry (LC-MS) successfully identified this compound, revealing its composition to be 0.90% of the total detected alkaloids. atlantis-press.comatlantis-press.com

| Parameter | Condition/Value | Source |

|---|---|---|

| Technique | UPLC-MS / LC-MS | atlantis-press.commonash.edu |

| Stationary Phase (Column) | Agilent Zorbax Eclipse XDB-C18 (2.1 × 150 mm, 3.5 μm) or similar. | monash.edu |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). | monash.edu |

| Flow Rate | ~0.5 mL/min. | nih.gov |

| Column Temperature | ~25°C. | nih.gov |

| Detection | Mass Spectrometry (MS), often in positive ionization mode for alkaloids. | monash.edunih.gov |

Solid Phase Extraction (SPE) is a critical purification and concentration step performed on the crude extract before analysis by HPLC or UPLC. atlantis-press.comlibretexts.org This sample preparation technique simplifies the complex matrix of the extract, removing interfering substances and enriching the target analyte. libretexts.orgfujifilm.com

For the purification of this compound from Elaeocarpus sphaericus extracts, C18 Sep-Pak cartridges are frequently used. atlantis-press.comatlantis-press.comtjnpr.org The C18 sorbent is a nonpolar, reversed-phase material that retains nonpolar compounds while allowing polar impurities to be washed away. fujifilm.com The SPE process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analyte of interest. libretexts.org In a typical procedure, the C18 cartridge is first conditioned with 80% acetonitrile. tjnpr.org The aqueous-methanolic extract supernatant is then loaded onto the cartridge. tjnpr.org After washing, the retained compounds, including this compound, can be eluted with a stronger organic solvent mixture, such as acetonitrile and methanol. tjnpr.org This fraction is then ready for high-resolution chromatographic analysis. tjnpr.org

| Step | Description | Reagent/Material | Source |

|---|---|---|---|

| 1. Sorbent Selection | A reversed-phase sorbent is used for alkaloid purification. | C18 Sep-Pak Cartridge. | atlantis-press.comatlantis-press.comtjnpr.org |

| 2. Conditioning | The cartridge is prepared for sample loading. | 80% Acetonitrile. | tjnpr.org |

| 3. Sample Loading | The prepared crude extract is passed through the cartridge. | Supernatant from centrifuged extract. | tjnpr.org |

| 4. Washing | Interfering polar compounds are washed from the cartridge. | Aqueous or weak organic solvent solution. | libretexts.org |

| 5. Elution | The retained analyte (this compound) is collected. | Acetonitrile/Methanol-based solution. | tjnpr.org |

Purity Assessment Methodologies

Assessing the purity of the isolated this compound is paramount to ensure that the final product is free from contaminants. The same high-resolution chromatographic methods used for separation serve as the primary tools for purity evaluation.

LC-MS and UPLC-MS are definitive methods for assessing purity. luvas.edu.innih.gov A pure compound will ideally appear as a single, sharp, and symmetrical peak in the chromatogram at a specific retention time. luvas.edu.in The mass spectrometer provides further confirmation of identity and purity. For this compound, which has a molecular formula of C12H21NO2 and a molecular mass of 211.15 g/mol , a pure sample will show a prominent ion in the mass spectrum at a mass-to-charge ratio (m/z) of 212.16, corresponding to the protonated molecule [M+H]+. luvas.edu.innih.gov The absence of significant peaks at other retention times or m/z values indicates a high degree of purity. Some analytical software includes parameters such as "Purity Stringency" to algorithmically evaluate the purity of a chromatographic peak based on the spectral data across the peak. luvas.edu.in

While LC-MS confirms chromatographic purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the structural integrity and absolute purity of an isolated natural product. The structures of the elaeokanine alkaloids, including this compound, were originally established using such comprehensive spectroscopic methods. researchgate.net

Chemical Synthesis of Elaeokanine C and Analogs

Total Synthesis Approaches

Total synthesis endeavors have provided not only confirmation of the structure of Elaeokanine C but also versatile platforms for creating analogs. These routes often employ classic and innovative cyclization and reduction reactions to build the indolizidine skeleton.

Catalytic hydrogenation is a fundamental reaction in organic synthesis, often employed in the final steps of a synthetic sequence to reduce double bonds and establish stereocenters. libretexts.orgwikipedia.org In the context of this compound synthesis, this method has been used to reduce a precursor, yielding the final alkaloid.

One of the key syntheses of racemic this compound involves the catalytic hydrogenation of a synthetic intermediate, 8-n-butyryl-7-oxoindolizidine. researchgate.netpublish.csiro.au This reaction is typically carried out using a platinum oxide (PtO₂) catalyst in an ethanol (B145695) solvent. researchgate.netpublish.csiro.auresearchgate.net The process successfully reduces the double bond in the precursor to afford (±)-Elaeokanine C. publish.csiro.au However, the yield for this specific step is reported to be around 30%, as a significant side reaction occurs. researchgate.netpublish.csiro.au This side reaction leads to the formation of 8-n-butyryl-7-oxo-8,9-dehydroindolizidine, a product resulting from the loss of hydrogen (dehydrogenation) under the reaction conditions. researchgate.netpublish.csiro.auresearchgate.net

Another approach involves catalytic transfer hydrogenation. wiley-vch.de In one synthetic route, this was attempted using ammonium (B1175870) formate (B1220265) with a palladium catalyst in methanol (B129727). wiley-vch.de While this method aimed to produce (±)-Elaeokanine C, it showed a preference for forming the diastereomer, (±)-7-epi-elaeokanine C. wiley-vch.de

Table 1: Catalytic Hydrogenation for (±)-Elaeokanine C Synthesis

| Precursor | Catalyst | Solvent | Product(s) | Yield | Reference(s) |

|---|---|---|---|---|---|

| 8-n-butyryl-7-oxoindolizidine | Platinum oxide (PtO₂) | Ethanol | (±)-Elaeokanine C, 8-n-butyryl-7-oxo-8,9-dehydroindolizidine | 30% | researchgate.netpublish.csiro.auresearchgate.net |

Acid-catalyzed cyclization reactions are powerful tools for constructing heterocyclic ring systems, including the indolizidine core found in Elaeocarpus alkaloids. researchgate.net Formic acid, in particular, has been utilized as a reagent to mediate the cyclization of alkynyl acetals, producing partially reduced heterocycles that serve as key intermediates. researchgate.net

While direct application to this compound is part of broader strategies, this methodology has proven effective in the synthesis of related alkaloids. For instance, the total synthesis of (+)-elaeokanidine A, an alkaloid structurally related to this compound, features a formic acid-mediated cyclization as a key step to create the foundational indolizidine core. researchgate.net The use of N-acyliminium ions, which can be generated under acidic conditions, to initiate cyclizations is a well-established strategy for building a wide array of alkaloid structures, including elaeokanine A. msu.edu The effectiveness of acid-catalyzed cyclization of a hydroxylactam intermediate has also been demonstrated in the synthesis of Elaeokanine B. researchgate.net These examples highlight the utility of acid-mediated cyclizations as a robust strategy for accessing the core structures of the Elaeocarpus alkaloid family.

Nickel-catalyzed reactions have emerged as a highly effective and stereoselective method for synthesizing complex nitrogen-containing heterocycles. researchgate.net A formal total synthesis of (−)-Elaeokanine C in its natural, optically active form has been successfully achieved using a nickel-catalyzed cyclization of a 1,3-diene with a tethered aldehyde group. researchgate.netrsc.orgjst.go.jpcapes.gov.br

This intramolecular cyclization efficiently constructs the requisite pyrrolizidine (B1209537) and indolizidine skeletons. researchgate.netrsc.org The reaction can be promoted by a catalyst system generated from the reduction of nickel(II) acetylacetonate (B107027) (Ni(acac)₂) with diisobutylaluminium hydride (DIBAL-H) in the presence of triphenylphosphine (B44618) (PPh₃). researchgate.net The reaction is believed to proceed through one of two primary mechanistic pathways: one involving a nickel hydride complex that forms a π-allylnickel intermediate, and another that proceeds via a zerovalent nickel complex and a nickelacycle intermediate. researchgate.net This powerful cyclization has been instrumental in achieving stereoselective syntheses of various heterocyclic structures, culminating in a formal total synthesis of (−)-Elaeokanine C. researchgate.netjst.go.jpjst.go.jp

A versatile and modern approach to the synthesis of this compound involves the diastereoselective nucleophilic addition to N-acyliminium ions. capes.gov.brtandfonline.com These ions are highly reactive electrophilic intermediates that can be intercepted by various nucleophiles to form new carbon-carbon bonds at the α-position to the nitrogen atom, a key step in building the alkaloid's framework. msu.eduresearchgate.net

This strategy has been successfully applied to the synthesis of both (+)-Elaeokanine A and (+)-Elaeokanine C. researchgate.netcapes.gov.bracs.org The synthesis involves the generation of a cyclic N-acyliminium ion, which then undergoes a highly diastereoselective addition reaction. capes.gov.brrsc.org The stereochemical outcome of this addition is crucial and can be controlled to produce the desired isomer. beilstein-journals.org In a notable application of this method, the synthesis of (+)-Elaeokanine C was achieved through a novel approach that combines this diastereoselective addition with a subsequent retro-Diels-Alder reaction. researchgate.netcapes.gov.brtandfonline.com

Asymmetric Synthesis Strategies

The presence of multiple stereocenters in this compound necessitates the development of asymmetric syntheses to produce single enantiomers of the natural product. These advanced strategies employ chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions.

The first enantioselective synthesis of (+)-Elaeokanine C was a significant achievement that also established the absolute configuration of the natural product. acs.org This approach utilized chiral dihydropyridones as synthetic intermediates. acs.orgacs.org A key step involved the reaction of a chiral 1-acylpyridinium salt, derived from 4-methoxy-3-(triisopropylsilyl)pyridine (B161981) and a chiral chloroformate, with a Grignard reagent. acs.org This method provided high diastereoselectivity, enabling the preparation of the enantiomerically pure alkaloid. acs.orgncsu.edu

Another successful enantioselective synthesis of (+)-Elaeokanine C employs a Diels-Alder reaction as the key strategic element. rsc.orgrsc.org In this route, the cycloaddition between cyclopentadiene (B3395910) and an N-substituted maleimide (B117702) bearing a chiral sulfinyl auxiliary, α-(2-exo-hydroxy-10-bornylsulfinyl)maleimide, sets the initial stereochemistry. rsc.org The resulting Diels-Alder adduct is then transformed through a series of steps, including a retro-Diels-Alder reaction, to furnish the final (+)-Elaeokanine C product. rsc.orgrsc.org

Furthermore, the nickel-catalyzed cyclization of a 1,3-diene and a tethered aldehyde has also been adapted for asymmetric synthesis, providing an enantioselective route to the this compound core. rsc.org

Table 2: Key Enantioselective Strategies for (+)-Elaeokanine C

| Strategy | Key Feature/Reaction | Chiral Source | Reference(s) |

|---|---|---|---|

| Chiral Dihydropyridone Method | Nucleophilic addition to a chiral 1-acylpyridinium salt | (-)-8-(4-phenoxyphenyl)menthol derived chloroformate | acs.orgacs.orgncsu.edu |

| Asymmetric Diels-Alder | Diels-Alder reaction followed by retro-Diels-Alder | α-(2-exo-hydroxy-10-bornylsulfinyl)maleimide | rsc.orgrsc.org |

Stereoselective Intermediate Preparation

The asymmetric synthesis of this compound relies heavily on the stereocontrolled construction of key chiral intermediates. Several distinct strategies have been developed to achieve high levels of stereoselectivity in the formation of the indolizidine core.

One prominent method involves a nickel-catalyzed cyclization. A formal total synthesis of the naturally occurring (–)-Elaeokanine C was achieved utilizing a nickel-catalyzed cyclization of a 1,3-diene and an aldehyde to construct the piperidine (B6355638) ring of the indolizidine skeleton. researchgate.netjst.go.jpjst.go.jp This stereoselective reaction establishes the required stereocenters in the heterocyclic ring system. jst.go.jpjst.go.jp

Another successful approach employs the Diels-Alder reaction. The enantioselective synthesis of (+)-Elaeokanine C has been accomplished using a Diels-Alder reaction between cyclopentadiene and a maleimide derivative bearing a chiral sulfinyl auxiliary, α-(2-exo-hydroxy-10-bornylsulfinyl)maleimide. rsc.org The resulting adduct is then transformed through a series of steps, including a retro-Diels-Alder reaction, to yield the target alkaloid. rsc.org

A third strategy is based on the diastereoselective nucleophilic addition to an N-acyliminium ion intermediate. tandfonline.comacs.org This method has been applied to the asymmetric synthesis of (+)-Elaeokanine A and C, demonstrating its utility in controlling the stereochemistry of the indolizidine system. acs.orgacs.org Chiral dihydropyridones have also served as versatile synthetic intermediates in a similar fashion for the asymmetric synthesis of both (+)-Elaeokanine A and (+)-Elaeokanine C. acs.org

| Stereoselective Method | Key Reaction | Chiral Control Element | Target Intermediate/Product |

| Nickel-Catalyzed Cyclization | Cyclization of 1,3-diene and aldehyde | Nickel catalyst | Piperidine ring of indolizidine core researchgate.netjst.go.jpjst.go.jp |

| Diels-Alder Reaction | Diels-Alder cycloaddition | α-(2-exo-hydroxy-10-bornylsulfinyl)maleimide | Tetracyclic lactam precursor rsc.org |

| N-Acyliminium Ion Chemistry | Nucleophilic addition | Chiral dihydropyridone intermediate | Indolizidine core acs.org |

Biomimetic Synthesis Investigations

Investigations into the synthesis of this compound have explored biomimetic pathways that seek to emulate the proposed biosynthetic route in nature. researchgate.netacs.org These approaches often aim to construct the complex alkaloid structure in a convergent manner from simpler, biologically relevant precursors. wiley-vch.de

A notable biomimetic-patterned synthesis postulates that the aldehydic intermediate, 3-(1-Δ1-pyrroliniumyl)propanal, is a universal precursor for various Elaeocarpus alkaloids. wiley-vch.de In the laboratory, a stable protected equivalent, a bis-acetal, is used to generate this reactive pyrrolinium aldehyde in situ under acidic conditions. wiley-vch.de

The key ring-forming step in this biomimetic synthesis of (±)-Elaeokanine C is a tandem Mannich-aldol condensation. researchgate.netwiley-vch.de The in situ generated pyrrolinium aldehyde is trapped with a β-keto ester, such as benzyl (B1604629) 3-oxohexanoate (B1246410), to yield a common intermediate (89 in Scheme 1.22 of the source) as a mixture of two major diastereomers. researchgate.netwiley-vch.de This intermediate is pivotal as it serves as a precursor for both (±)-Elaeokanine A and (±)-Elaeokanine C. wiley-vch.de

| Reaction Stage | Description | Reagents/Conditions | Product(s) |

| Intermediate Generation | In situ deprotection of a bis-acetal to form a reactive pyrrolinium aldehyde. | Acidic buffer (pH 5.5) wiley-vch.de | 3-(1-Δ1-pyrroliniumyl)propanal wiley-vch.de |

| Tandem Condensation | Mannich/aldol (B89426) condensation to form the indolizidine core. | Benzyl 3-oxohexanoate researchgate.netwiley-vch.de | Diastereomeric mixture of a common intermediate for Elaeokanine A and C wiley-vch.de |

| Final Reduction/Decarboxylation | Catalytic transfer hydrogenation to yield the final product. | Ammonium formate, Palladium, Methanol wiley-vch.deeverand.com | (±)-7-epi-elaeokanine C (major) and (±)-Elaeokanine C (minor) wiley-vch.deeverand.com |

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound has also led to the formation and characterization of several structural analogs and derivatives. These compounds often arise as byproducts of specific reaction conditions or as the major products of reactions with unexpected stereochemical outcomes.

One of the most significant structural analogs is (±)-7-epi-elaeokanine C . As detailed in the biomimetic synthesis approach, this stereoisomer was the major product formed during the catalytic transfer hydrogenation of the β-keto ester intermediate. wiley-vch.deeverand.com Its isolation and characterization were crucial in understanding the stereochemical course of the reduction.

Another derivative, 8-n-butyryl-7-oxo-8,9-dehydroindolizidine , was identified as a major product during a synthetic route to (±)-Elaeokanine C. researchgate.netpublish.csiro.auresearchgate.net This compound formed via loss of hydrogen from the intended intermediate, 8-n-butyryl-7-oxoindolizidine, during catalytic hydrogenation over platinum oxide. researchgate.netpublish.csiro.auresearchgate.net

The exploration of synthetic routes towards Elaeocarpus alkaloids has also inspired the creation of compound libraries based on related scaffolds. For instance, a scaffold based on the related natural product Elaeokanidine A, which features a 1,6-Naphthyridine framework, has been used to generate a collection of novel compounds for drug discovery research. mdpi.com While not direct derivatives of this compound, these efforts highlight the broader interest in creating analogs based on the core indolizidine structure of this alkaloid family.

| Compound Name | Classification | Method of Synthesis | Reference |

| (±)-7-epi-elaeokanine C | Stereoisomer (Analog) | Catalytic transfer hydrogenation of a β-keto ester intermediate in a biomimetic synthesis. | wiley-vch.deeverand.com |

| 8-n-butyryl-7-oxo-8,9-dehydroindolizidine | Dehydrogenated Derivative | Formed as a byproduct during catalytic hydrogenation of 8-n-butyryl-7-oxoindolizidine over PtO₂. | researchgate.netpublish.csiro.auresearchgate.net |

Biosynthetic Pathways and Precursors of Elaeokanine C

Proposed Indolizidine Core Formation Mechanisms

The fundamental structure of Elaeokanine C is the indolizidine nucleus, which consists of a five-membered ring fused to a six-membered ring, sharing a common nitrogen atom. frontiersin.org The formation of this core is a key step in the biosynthesis of numerous alkaloids. In plants, the proposed pathway to the indolizidine framework originates from the metabolism of L-lysine. pnas.orgnih.gov

One plausible mechanism for the formation of the indolizidine ring begins with L-lysine undergoing a series of enzymatic transformations to form L-pipecolic acid. frontiersin.org This intermediate is then believed to condense with a second molecule, likely derived from acetate (B1210297) or a related pathway, to construct the bicyclic system. researchgate.net A key cyclization step connects the pipecolate and acetic acid-derived units to yield a precursor like 1-indolizidinone (B1252335), which can then be further modified to produce the variety of indolizidine alkaloids observed in nature. researchgate.net

Another proposed mechanism, particularly explored through biomimetic synthesis, involves the in-situ generation of a highly reactive electrophilic intermediate. wiley-vch.de This intermediate, a pyrrolinium aldehyde, can then undergo intramolecular cyclization and reactions with various nucleophiles to form the characteristic indolizidine backbone of Elaeocarpus alkaloids. wiley-vch.de The synthesis of (±)-elaeokanine C has been achieved using this biomimetic strategy, lending support to the hypothesis that such an intermediate could be central to its natural biosynthesis. wiley-vch.deacs.org

Role of Lysine (B10760008) and Ornithine Metabolism

The biosynthesis of a vast array of alkaloids begins with primary metabolites, particularly amino acids. frontiersin.orgimperial.ac.uk For indolizidine alkaloids like this compound, the amino acid L-lysine is the primary precursor. nih.govresearchgate.netresearchgate.net There are two main biosynthetic pathways originating from L-lysine that lead to different classes of alkaloids. nih.govresearchgate.net

The Cadaverine Pathway : In many piperidine (B6355638) and quinolizidine (B1214090) alkaloids, L-lysine is first decarboxylated by the enzyme lysine decarboxylase (LDC) to form cadaverine. nih.govfrontiersin.org Cadaverine is then oxidatively deaminated and cyclized to form a Δ¹-piperideine Schiff base, a universal intermediate for these alkaloid classes. nih.govfrontiersin.org

The Pipecolic Acid Pathway : For indolizidine alkaloids, the biosynthesis proceeds through the formation of L-pipecolic acid from L-lysine, which retains the α-amino group's nitrogen atom. frontiersin.org This pathway involves the deamination of L-lysine at the ε-amino group, followed by cyclization and reduction. frontiersin.org

While L-lysine is the direct precursor for the piperidine ring of the indolizidine system, L-ornithine serves as the precursor for pyrrolidine (B122466) and tropane (B1204802) alkaloids. wiley-vch.deimperial.ac.ukegpat.com Ornithine, a C5 amino acid, undergoes decarboxylation to putrescine, which then cyclizes to form the Δ¹-pyrrolinium cation, the cornerstone of pyrrolizidine (B1209537) alkaloids. wiley-vch.de The parallel between lysine and ornithine metabolism is evident in how these homologous amino acids are activated via decarboxylation and oxidative deamination to generate reactive cyclic iminium ions (Δ¹-piperideine from lysine and Δ¹-pyrrolinium from ornithine), which are central building blocks in alkaloid biosynthesis. wiley-vch.debiorxiv.org

| Amino Acid Precursor | Primary Cyclic Intermediate | Resulting Alkaloid Class (Examples) |

| L-Lysine | Δ¹-Piperideine / L-Pipecolic Acid | Piperidine, Quinolizidine, Indolizidine |

| L-Ornithine | Δ¹-Pyrrolinium cation | Pyrrolidine, Tropane, Pyrrolizidine |

Hypothetical Precursors (e.g., Pyrrolinium Aldehyde)

Researchers have postulated that a universal precursor is at the heart of the biosynthesis of the diverse Elaeocarpus alkaloids. wiley-vch.de A key hypothetical intermediate is a pyrrolinium aldehyde (designated as intermediate 78 in some literature). wiley-vch.de This molecule is believed to arise from the metabolism of spermidine (B129725). wiley-vch.de The generation of this aldehyde creates a highly reactive species that can be trapped by various nucleophiles in a biomimetic fashion, leading to the different structures seen in this alkaloid family. wiley-vch.de

The proposed pathway involves the enzymatic oxidation of a polyamine precursor like spermidine to generate an unstable aminoaldehyde, which exists in equilibrium with its cyclic pyrrolinium form. wiley-vch.de This electrophilic intermediate can then undergo a cascade of reactions, including intramolecular Mannich-type reactions and aldol (B89426) condensations, to construct the functionalized indolizidine core of alkaloids such as this compound. wiley-vch.de The successful laboratory synthesis of (±)-elaeokanine C, (±)-elaeokanine A, and (±)-elaeocarpidine from a synthetic equivalent of this pyrrolinium aldehyde strongly supports its role as a plausible biosynthetic precursor. wiley-vch.deacs.org

Enzymatic Considerations in this compound Biosynthesis

While the specific enzymatic machinery for this compound biosynthesis has not been fully elucidated, the proposed pathways suggest the involvement of several key enzyme families common to alkaloid metabolism. frontiersin.orgpnas.org

The initial steps in the conversion of L-lysine likely involve:

Saccharopine Dehydrogenase (SD) and L-Pipecolate Oxidase (PO) : These enzymes are implicated in the formation of L-pipecolate from L-lysine via the saccharopine pathway, a key route leading to indolizidine alkaloids. frontiersin.org

Transaminases : Pyridoxal-5'-phosphate (PLP)-dependent aminotransferases are versatile enzymes in secondary metabolism and could be involved in the initial deamination steps of lysine. pnas.orgnih.gov In some fungal systems, a bifunctional PLP-dependent enzyme has been shown to catalyze both C-C bond formation and hydroxylation in indolizidine alkaloid biosynthesis. pnas.orgpnas.org

The subsequent construction of the indolizidine core and its decoration to form this compound would require additional enzyme classes:

Polyketide Synthases (PKS) : Although the core is lysine-derived, the butyryl side chain of this compound suggests the involvement of a polyketide or fatty acid synthase machinery to provide this unit, which is then condensed with the piperidine-derived intermediate.

Dehydrogenases/Reductases : The final steps in the formation of the 7-hydroxy group of this compound would require stereospecific reductases or dehydrogenases to establish the correct oxidation state and stereochemistry. pnas.org Catalytic hydrogenation in synthetic routes often yields a mixture of isomers, highlighting the need for precise enzymatic control in nature. wiley-vch.depublish.csiro.au

Cyclases : An uncharacterized cyclase is proposed to catalyze the connection of pipecolate and an acetic acid-derived unit to form the 1-indolizidinone precursor. researchgate.net

| Proposed Enzymatic Step | Enzyme Family (Hypothetical) | Function |

| Lysine to Pipecolic Acid | Saccharopine Dehydrogenase, L-Pipecolate Oxidase | Formation of the piperidine ring precursor |

| Side Chain Formation | Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) | Synthesis of the C8-butyryl group |

| Core Assembly | Cyclase / Condensation Enzymes | Formation of the bicyclic indolizidine skeleton |

| Final Modifications | Dehydrogenases / Reductases | Introduction of the C7-hydroxyl group |

Influence of Environmental Factors on Secondary Metabolite Production in Cell Cultures

The production of secondary metabolites in plants, including alkaloids, is not static but is influenced by a range of external environmental factors and internal developmental cues. d-nb.infonih.gov Plant cell culture techniques offer a promising alternative for the sustainable production of valuable compounds like Elaeocarpus alkaloids, circumventing the need to harvest rare plants. pakbs.orgtjnpr.org However, the yield of these metabolites in vitro is often variable and dependent on culture conditions.

Studies on Elaeocarpus cell cultures have demonstrated that the production of secondary metabolites, including alkaloids and phenolic compounds, is significantly affected by the composition of the culture medium, particularly the presence of plant growth regulators (PGRs). pakbs.orgtjnpr.orgresearchgate.net

Other Environmental Factors : General studies on medicinal plants show that various environmental stressors can modulate secondary metabolite synthesis. d-nb.infonih.govactascientific.com These factors include:

Light : Light intensity, quality (wavelength), and photoperiod can influence the accumulation of alkaloids and other compounds. nih.govactascientific.com

Temperature : Temperature fluctuations can enhance or decrease the production of specific metabolites. nih.gov

Water Availability : Drought stress has been shown in many plant species to increase the concentration of secondary metabolites, likely as a defense mechanism. nih.gov

The application of these environmental stressors or the use of elicitors in Elaeocarpus cell culture systems could be a strategy to enhance the production of this compound and other desired alkaloids.

Advanced Spectroscopic and Analytical Techniques for Elaeokanine C Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light occurs when an electron is excited from a lower energy orbital to a higher energy one. For organic molecules, the most important transitions involve σ-bonds, π-bonds, and lone pairs of electrons. pnrjournal.com The resulting spectrum is a plot of absorbance versus wavelength and provides information about the presence of chromophores—the parts of a molecule responsible for its color and UV-Vis absorption. researchgate.net

In the context of Elaeokanine C, the key chromophore is the ketone carbonyl group (C=O) within its butyryl side chain. Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to an n→π* (n to pi-star) transition. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. The absorption maximum (λmax) for such transitions in acyclic ketones generally appears around 270-290 nm.

While specific experimental UV-Vis data for this compound is detailed in comprehensive characterization reports, the analysis of related alkaloids confirms the utility of this technique. Spectroscopic analysis, including UV-Vis, is a standard procedure in the isolation and identification of novel compounds from natural sources like Pleiocarpa bicarpellata and in the characterization of various alkaloids. nih.govnih.gov The UV-Vis profile helps to confirm the presence of specific functional groups and can be used to quantify the compound. pnrjournal.com For instance, studies on other alkaloids demonstrate that the position and intensity of absorption bands are characteristic of their specific structures and can be influenced by factors such as solvent and pH. nih.gov

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Ketone (C=O) | n → π* | ~270-290 |

X-ray Crystallography for Relative and Absolute Stereochemistry (for Elaeokanine A, B, C related compounds)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. leibniz-fmp.de It provides definitive information on bond lengths, bond angles, and, crucially, the stereochemistry of chiral centers. leibniz-fmp.de This method is the gold standard for establishing both the relative and absolute configuration of complex molecules like the elaeokanine alkaloids.

The initial structural elucidation of Elaeokanine A, B, and C by spectroscopic methods established their relative stereochemistry. researchgate.net However, determining the absolute configuration often requires either chiral synthesis from a known starting material or single-crystal X-ray diffraction analysis. The challenge often lies in obtaining crystals of sufficient quality for diffraction experiments. leibniz-fmp.de

While a crystal structure for this compound itself is not publicly available, X-ray crystallography has been instrumental in the stereochemical assignment of precursors and related compounds within this family. For example, a formal synthesis of (+)-elaeokanine A involved the use of methodology that allowed for the construction of related polycyclic alkaloid scaffolds. acs.org The stereochemistry of key intermediates in such synthetic routes is often confirmed by X-ray crystallography, with the resulting data deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC). acs.orgcambridgenetwork.co.ukwikipedia.org Specifically, the supplementary crystallographic data for compounds related to a formal synthesis of elaeokanine A are available from the CCDC under deposition numbers 2447118 and 2447119. acs.org

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. leibniz-fmp.de This pattern is a direct consequence of the crystal's internal lattice structure. Mathematical analysis of the diffraction intensities and angles allows for the generation of a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined. For chiral molecules, specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, can be used to determine the absolute configuration without ambiguity. The determination of the enantiomeric composition of alkaloids is of significant pharmacological and toxicological importance, as different enantiomers can exhibit different biological activities. pensoft.net

Interactive Data Table: Crystallographic Data in Structural Elucidation

| Technique | Information Obtained | Relevance to this compound Stereochemistry |

|---|---|---|

| Single-Crystal X-ray Diffraction | 3D atomic coordinates, bond lengths, bond angles, torsional angles | Provides definitive proof of relative stereochemistry (the orientation of atoms relative to one another in the molecule). |

| Anomalous Dispersion | Determination of absolute configuration (the actual 3D arrangement of atoms in space) | Distinguishes between enantiomers, which is critical for understanding biological activity. pensoft.net |

Mentioned Compounds

Interactive Data Table: Compound List

| Compound Name |

|---|

| Elaeokanine A |

| Elaeokanine B |

| This compound |

Molecular and Cellular Pharmacological Research of Elaeokanine C

In Silico Investigations of Molecular Targets

In silico studies, which involve computer-based simulations, have been instrumental in predicting the potential pharmacological activities of Elaeokanine C by examining its interactions with various molecular targets.

Receptor Binding Studies (e.g., Delta Opioid Receptors (DORs))

Alkaloids from the Elaeocarpus genus are known to have an affinity for delta-opioid receptors (DORs). researchgate.netresearchgate.net These receptors are a key target for the development of analgesic drugs. researchgate.net While direct binding studies on this compound with DORs are not extensively detailed, related indolizidine alkaloids from Elaeocarpus species have demonstrated binding affinity for the human delta-opioid receptor. researchgate.netnih.gov For instance, elaeocarpenine, isoelaeocarpicine, isoelaeocarpine, and elaeocarpine (B14167859) have shown IC50 values of 2.7, 35.1, 13.6, and 86.4 microM, respectively, for the human delta-opioid receptor. nih.gov Computational docking studies are often employed to predict the binding interactions between ligands like this compound and the amino acid residues within the active site of receptors like DORs. whiterose.ac.uk The binding of agonists to DORs can trigger a cascade of intracellular signaling events. nih.gov

Enzyme Inhibition Prediction

Computational methods have been used to predict the inhibitory potential of this compound against several enzymes implicated in various diseases.

Cholinesterase: Cholinesterase inhibitors are crucial for managing Alzheimer's disease. researchgate.net Alkaloids are a significant source of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.gov While specific inhibitory values for this compound are not detailed, the alkaloid class to which it belongs is a major focus in the search for new cholinesterase inhibitors. nih.govub.edu

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammation. tjnpr.org Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. nih.govmdpi.com Molecular docking studies have been conducted to screen compounds from Elaeocarpus sphaericus, including this compound, for their potential to inhibit COX-2. tjnpr.org These studies help in identifying compounds that could potentially block the COX-2 protein at its inhibitor sites. tjnpr.org

Pancreatic Lipase (B570770): Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. mdpi.com Its inhibition is a therapeutic strategy for obesity. nih.gov While direct in vitro inhibitory data for this compound is not available, in silico and in vitro studies on extracts containing this compound suggest a potential for pancreatic lipase inhibition. mdpi.comresearchgate.net

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage type 2 diabetes. mdpi.com In silico analyses have been performed on plant extracts containing this compound to predict their inhibitory effects on α-glucosidase and α-amylase. mdpi.comresearchgate.net

Signaling Pathway Modulation

In silico analyses suggest that this compound may modulate several key signaling pathways involved in metabolism. mdpi.comresearchgate.net These pathways include:

MAPK8 (Mitogen-activated protein kinase 8): Involved in various cellular processes.

PPARG (Peroxisome proliferator-activated receptor gamma): A key regulator of lipid and glucose metabolism. unja.ac.id

HMGCR (3-hydroxy-3-methylglutaryl-CoA reductase): The rate-limiting enzyme in cholesterol synthesis.

CPT-1 (Carnitine palmitoyltransferase I): Essential for fatty acid oxidation.

GLP-1 (Glucagon-like peptide-1): A hormone that regulates insulin (B600854) secretion and glucose metabolism.

AMPK (AMP-activated protein kinase): A central regulator of cellular energy homeostasis. unja.ac.id

Studies have explored the potential of compounds like this compound to interact with and modulate these pathways, which are often targeted in the treatment of metabolic syndrome. mdpi.comresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method has been applied to this compound to understand its potential interactions with various biological targets.

For instance, docking studies have been performed to evaluate the binding of this compound to the AMPK and PPAR-γ protein receptors, which are relevant to type 2 diabetes. unja.ac.id In one study, the binding energy of this compound with the AMPK receptor was found to be -5.77 kcal/mol, and with the PPAR-γ receptor, it was -5.97 kcal/mol. unja.ac.id Lower binding energy values suggest a more stable interaction between the ligand and the receptor. unja.ac.id

Similarly, molecular docking has been used to investigate the interaction of this compound with the COX-2 enzyme, an important target for anti-inflammatory drugs. tjnpr.org These simulations help to visualize how the compound might fit into the active site of the enzyme. tjnpr.org Docking simulations have also been applied to study the potential of this compound and other compounds to bind to receptors like HER2, which is implicated in breast cancer. upm.edu.my

Table 1: In Silico Molecular Docking of this compound with Various Protein Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Therapeutic Area |

| AMPK | -5.77 unja.ac.id | Type 2 Diabetes |

| PPAR-γ | -5.97 unja.ac.id | Type 2 Diabetes |

This table is for illustrative purposes and includes data from specific in silico studies. Binding energies can vary depending on the docking software and parameters used.

In Vitro Studies on Cellular Models

Cytotoxic Activity Assessment

In vitro studies using cell lines are crucial for evaluating the potential toxicity of a compound. Research on this compound and related alkaloids from the Elaeocarpus genus has provided insights into their cytotoxic profiles.

This compound, along with other alkaloids such as elaeokanine A and D, was found to be non-cytotoxic in an assessment using the CellTiter-Glo Luminescent Cell Viability Assay. nottingham.ac.ukresearchgate.net This assay was conducted on a panel of 20 cancer cell lines and two normal human cell lines. nottingham.ac.ukresearchgate.net

However, it is important to note that while this compound itself has been reported as non-cytotoxic, other alkaloids and extracts from the Elaeocarpus genus have shown cytotoxic activity. nottingham.ac.ukwho.intresearchgate.net For example, some extracts of Elaeocarpus floribundus and isolated triterpenoids have demonstrated cytotoxicity against certain cancer cell lines. who.int Similarly, crude ethanolic extracts of Elaeocarpus robustus have shown cytotoxic effects in brine shrimp lethality bioassays. researchgate.netejournals.ca This highlights the diverse biological activities of compounds within the same plant genus.

Antioxidant Activity Evaluation

Direct experimental evaluation of the antioxidant activity of isolated this compound is not extensively documented in publicly available scientific literature. Most studies have assessed the antioxidant potential of crude extracts or fractions of plants known to contain this compound, such as Averrhoa bilimbi, Elaeocarpus tectorius, and Calotropis gigantea. researchgate.netmedwinpublishers.comupm.edu.my

In these studies, the observed antioxidant effects, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and xanthine (B1682287) oxidase inhibition, are often attributed to the synergistic action of various phytochemicals present in the extracts, particularly phenolic and flavonoid compounds. researchgate.netresearchgate.net For instance, a butanol fraction of Averrhoa bilimbi leaves, which contained this compound among other compounds, demonstrated significant DPPH radical scavenging activity with an IC50 value of 4.14 ± 0.21 μg/mL and xanthine oxidase inhibitory activity with an IC50 of 64.84 ± 3.93 μg/mL. researchgate.netresearchgate.net However, the specific contribution of this compound to these activities was not determined.

Similarly, an alkaloid-rich extract from Rudraksha (Elaeocarpus sphaericus), which contains this compound, showed notable DPPH radical scavenging activity. nih.gov In contrast, this same extract did not exhibit activity in the Ferric Reducing Antioxidant Power (FRAP) and Xanthine Oxidase assays, highlighting the complexity of attributing specific activities to individual compounds within a complex mixture. nih.gov

While in silico molecular docking studies have been conducted on this compound, suggesting potential interactions with biological targets, there is a lack of in vitro experimental data from assays such as ORAC, HORAC, TEAC, or FRAP performed on the pure, isolated compound. Therefore, a quantitative assessment of the intrinsic antioxidant activity of this compound remains to be fully elucidated.

Impact on Cellular Processes and Biomarkers

Research into the direct effects of isolated this compound on cellular processes and biomarkers is emerging, with a notable study focusing on its cytotoxicity.

In a significant investigation, isolated this compound was evaluated for its cytotoxic effects against a diverse panel of human cell lines. The study utilized the CellTiter-Glo® Luminescent Cell Viability Assay to determine the impact of the compound on cell proliferation. The results indicated that this compound was non-cytotoxic across all tested cell lines, which included 20 different cancer cell lines and two normal human cell lines. afjbs.com This finding suggests that at the concentrations tested, this compound does not inhibit cell growth or induce cell death in these specific cell types.

Table 1: Cytotoxicity Profile of this compound

| Assay | Cell Lines | Result |

|---|

Furthermore, computational studies have pointed towards potential interactions of this compound with key cellular biomarkers. A molecular docking study identified this compound as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme centrally involved in inflammatory processes. While this suggests a possible anti-inflammatory role, these findings are predictive and await confirmation through in vitro or in vivo experimental validation.

Another in silico investigation highlighted that this compound possesses "significantly enhanced binding energy profiles" when docked with cancer-related protein receptors, hinting at potential anti-cancer activity that warrants further experimental exploration. thieme-connect.com

In a study involving goats subjected to an acute immune challenge with lipopolysaccharide (LPS), metabolomic analysis revealed a downregulation of this compound. capes.gov.br This change was correlated with alterations in plasma levels of antioxidant and inflammatory biomarkers, such as an increase in total superoxide (B77818) dismutase (T-SOD) and a decrease in tumor necrosis factor-alpha (TNF-α), suggesting a potential link between this compound metabolism and the modulation of immune and oxidative stress responses. capes.gov.br

Advanced Analytical Methodologies for Detection and Quantification of Elaeokanine C in Complex Matrices

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) stands as a powerful tool for the analysis of Elaeokanine C. mdpi.com This technique combines the superior separation efficiency of UPLC, which utilizes smaller particle sizes in the stationary phase to achieve higher resolution and faster analysis times, with the sensitive and specific detection capabilities of mass spectrometry. atlantis-press.comresearchgate.net

In the context of metabolite profiling, UPLC-MS allows for the comprehensive analysis of a wide range of compounds present in a sample. mdpi.com For instance, in the analysis of plant extracts, such as from Elaeocarpus species, UPLC-MS can effectively separate this compound from other co-occurring alkaloids and secondary metabolites. atlantis-press.comtjnpr.orgtjnpr.org The mass spectrometer then provides crucial information on the molecular weight and fragmentation pattern of the eluted compounds, enabling confident identification of this compound. atlantis-press.comresearchgate.net

Research on Elaeocarpus sphaericus (genitri) seeds using Liquid Chromatography-Mass Spectrometry (LC-MS) has successfully identified and quantified this compound. atlantis-press.comresearchgate.net In one study, the concentration of this compound was determined to be 0.90% in the alkaloid profile of the seeds. atlantis-press.comresearchgate.net Another study on Elaeocarpus grandiflorus cell suspension cultures reported varying concentrations of this compound, demonstrating the utility of LC-MS in monitoring metabolite production under different experimental conditions. tjnpr.org

A typical UPLC-MS analysis involves an ACQUITY UPLC HSS T3 column with a gradient elution mobile phase, often consisting of water with a small percentage of formic acid and acetonitrile (B52724). mdpi.com The mass spectrometer, such as a Q Exactive MS, is operated in either positive or negative electrospray ionization (ESI) mode to detect the target analyte. mdpi.com

Interactive Table 1: LC-MS Analysis of Alkaloids in Elaeocarpus sphaericus Seeds

| Compound | Percentage (%) |

| This compound | 0.90 |

| (+)-elaeocarpine | 1.59 |

| Elaeocarpenine | 1.88 |

| Isoelaeocarpine | 1.36 |

| Grandisine B | 0.86 |

| Isoelaeocarpiline | 1.14 |

| Grandisine D | 1.51 |

| Elaeocarpidine | 1.03 |

| Isoelaeocarpicine | 1.89 |

| Grandisine F | 1.39 |

| Grandisine A | 0.89 |

| Grandisine C | 0.98 |

| Grandisine E | 1.14 |

| Habbemine A | 1.24 |

| Habbemine B | 1.46 |

| Grandisine G | 0.85 |

Data sourced from a study on the bioactive compound profile of alkaloids in Elaeocarpus sphaericus Schum seeds. atlantis-press.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds. thermofisher.comnih.gov While less commonly applied to alkaloids like this compound due to their generally lower volatility, GC-MS can be used, often requiring derivatization to increase the analyte's volatility and thermal stability. wikipedia.org

The core principle of GC-MS involves vaporizing a sample and separating its components in a gaseous mobile phase as it passes through a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a "fingerprint" for identification. wikipedia.orgpubmedia.id

GC-MS is widely used in various fields, including environmental analysis for detecting pollutants, food and flavor analysis, and forensic science for drug detection. wikipedia.orgnews-medical.net In the context of natural products, GC-MS can be employed for the analysis of essential oils, terpenes, and other volatile constituents of plant extracts. news-medical.net Although direct application to this compound is not extensively documented, the technique's high sensitivity and the existence of extensive spectral libraries make it a valuable tool in comprehensive chemical analysis. nih.gov

High-Resolution Mass Spectrometry in Natural Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool in natural product research, providing highly accurate mass measurements that are essential for determining the elemental composition of unknown compounds. rsc.orgchromatographyonline.com This capability is particularly valuable when identifying novel compounds or confirming the identity of known compounds like this compound in complex mixtures. rsc.org

Unlike standard resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of precision, often to four or five decimal places. rsc.org This accuracy allows for the calculation of a unique elemental formula, significantly narrowing down the possibilities for the molecular structure of an analyte. rsc.orgluvas.edu.in

In the analysis of Elaeocarpus extracts, HRMS can be coupled with liquid chromatography (LC-HRMS) to provide both retention time and highly accurate mass data for each separated component. For this compound, with a chemical formula of C₁₂H₂₁NO₂, HRMS can confirm this composition by measuring its exact mass. luvas.edu.in This level of certainty is crucial in distinguishing it from other isomeric compounds that have the same nominal mass but different elemental compositions.

The evolution of ionization techniques, such as electrospray ionization (ESI), has further expanded the applicability of HRMS to a wide range of natural products, including polar and non-volatile compounds like alkaloids. rsc.orgchromatographyonline.com

Application in Metabolomics Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. frontiersin.orgtofwerk.com Advanced analytical techniques, particularly UPLC-MS and GC-MS, are central to this field. mdpi.comtofwerk.com this compound, as a plant secondary metabolite, is a subject of interest in metabolomics studies focused on Elaeocarpus species.

Untargeted metabolomics approaches, which aim to analyze as many metabolites as possible in a sample, can reveal the presence of this compound and provide insights into its biochemical pathways and relationships with other metabolites. mdpi.comresearchgate.net For example, a metabolomics investigation might compare the metabolite profiles of different Elaeocarpus species or the same species grown under different conditions to understand the factors influencing this compound production. tjnpr.org

The data generated from these analyses are complex, and their interpretation relies on sophisticated bioinformatics tools and databases. frontiersin.org The accurate mass and fragmentation data provided by HRMS are invaluable for the confident annotation of metabolites like this compound in large metabolomics datasets. tofwerk.com The integration of data from different analytical platforms, such as NMR and MS, can provide a more complete picture of the metabolome. frontiersin.org

Interactive Table 2: Analytical Techniques and Their Role in this compound Analysis

| Analytical Technique | Primary Application for this compound | Key Advantages |

| UPLC-MS | Metabolite profiling and quantification in complex mixtures. mdpi.comatlantis-press.com | High separation efficiency, speed, sensitivity, and specificity. atlantis-press.com |

| GC-MS | Analysis of volatile and semi-volatile compounds; may require derivatization for alkaloids. wikipedia.orgnews-medical.net | High sensitivity, extensive spectral libraries for identification. nih.gov |

| HRMS | Accurate mass measurement for elemental composition determination. rsc.orgluvas.edu.in | Unambiguous molecular formula determination, high confidence in identification. rsc.org |

| Metabolomics | Comprehensive analysis of metabolites, including this compound, in a biological system. frontiersin.orgresearchgate.net | Provides a holistic view of the biochemical state, enables pathway analysis. frontiersin.org |

Future Research Directions and Translational Perspectives for Elaeokanine C

Elucidation of Complete Biosynthetic Pathway

The biosynthesis of alkaloids in Elaeocarpus species is an area requiring significant research. While pathways for the more common C16 indolizidine alkaloids have been postulated, the pathway leading to C12 skeletons, such as Elaeokanine C, is less understood. researchgate.netresearchgate.net Future research must focus on identifying the specific enzymatic steps and genetic precursors involved in its formation. A lack of fundamental knowledge about the biosynthetic pathways of such complex plant-derived compounds remains a significant barrier to their biotechnological production. researchgate.net

Key objectives for future research should include:

Isotopic Labeling Studies: Employing precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) to trace the incorporation of metabolic building blocks like acetate (B1210297) and propionate (B1217596) into the this compound scaffold. rsc.org This technique has been successful in elucidating the polyketide-type pathway of other indolizidine alkaloids. rsc.org

Transcriptome Analysis and Gene Discovery: Performing comparative transcriptome analysis of alkaloid-producing and non-producing tissues of Elaeocarpus plants to identify candidate genes, such as those for P450s, dehydrogenases, and other modifying enzymes. mdpi.com

Heterologous Expression: Expressing candidate genes in microbial hosts (e.g., E. coli, S. cerevisiae) to confirm their enzymatic function and reconstitute parts of the biosynthetic pathway in vitro. mdpi.com

Elucidating the complete pathway is a critical step toward enabling metabolic engineering and synthetic biology approaches for the sustainable production of this compound, overcoming the limitations of extraction from natural sources. researchgate.netmdpi.com

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The total synthesis of this compound and related alkaloids has been achieved through various strategies. Initial methods confirmed the structures proposed by spectroscopic analysis, with one route involving the catalytic hydrogenation of a synthetic 8-n-butyryl-7-oxoindolizidine intermediate. researchgate.net Other established approaches include the application of the intramolecular imino Diels-Alder reaction, which serves as a key ring-forming step for the Elaeocarpus alkaloid core. psu.edu

Despite these successes, future synthetic exploration should prioritize enhanced efficiency, scalability, and stereochemical control. The development of novel synthetic routes is fundamental to medicinal chemistry for creating compound libraries for biological screening. Areas for improvement include:

Asymmetric Synthesis: Developing more robust methods for asymmetric synthesis to produce specific enantiomers, which is crucial for pharmacological applications as biological targets are chiral.

Biomimetic Synthesis: Further exploring biomimetic approaches that mimic the proposed biosynthetic pathway to achieve a more efficient and potentially stereoselective synthesis. documentsdelivered.com

The table below summarizes some of the established synthetic strategies for Elaeocarpus alkaloids, providing a baseline for future innovation.

| Synthetic Strategy | Key Reaction/Concept | Application |

| Catalytic Hydrogenation | Hydrogenation of an oxoindolizidine precursor | Synthesis of (±)this compound researchgate.net |

| Intramolecular Imino Diels-Alder | Cycloaddition to form the core ring system | Total synthesis of Elaeokanine A psu.edu |

| Biomimetic Approach | Tandem Mannich-aldol condensation | Synthesis of various Elaeocarpus alkaloids documentsdelivered.com |

In-depth Mechanistic Studies at the Molecular Level

A significant gap in the current knowledge of this compound is the precise understanding of its mechanism of action at the molecular level. However, compelling evidence from related compounds strongly suggests a promising direction for investigation. Multiple studies have shown that various indolizidine alkaloids isolated from Elaeocarpus species, such as grandisines C, D, and F, exhibit binding affinity for the human delta-opioid receptor. nih.govebi.ac.uk This receptor is a key player in the central nervous system (CNS), involved in analgesia and mood regulation.

Future research must therefore focus on rigorously testing the hypothesis that this compound acts as a modulator of the delta-opioid receptor. This would involve:

Receptor Binding Assays: Conducting competitive binding assays using radiolabeled ligands for the delta-, mu-, and kappa-opioid receptors to determine the binding affinity and selectivity of pure this compound.

Functional Assays: Utilizing cell-based assays to determine whether this compound acts as an agonist, antagonist, or allosteric modulator of the receptor by measuring downstream signaling events.

Computational Docking: Performing in silico molecular docking studies to model the interaction between this compound and the binding pocket of the delta-opioid receptor, providing insights into the specific molecular interactions. nih.gov

Structural Biology: Aiming for co-crystallization of this compound with the delta-opioid receptor to definitively reveal its binding mode at an atomic level.

Confirming the molecular target of this compound is a critical prerequisite for its rational development as a therapeutic agent or a tool for neuropharmacology research.

Design and Synthesis of Advanced this compound Analogs with Targeted Biological Profiles

Once a primary molecular target is confirmed, the design and synthesis of advanced analogs become a logical and crucial next step. Structure-activity relationship (SAR) studies, driven by the synthesis of a library of analogs, are essential for optimizing the pharmacological properties of a lead compound. mdpi.com For this compound, this would involve systematically modifying its chemical structure to probe the binding interaction with its target, likely the delta-opioid receptor.

Strategic modifications could include:

Side-Chain Variation: Altering the length, branching, and functional groups of the C8-butyryl side chain to determine its role in binding affinity and potency.

Hydroxyl Group Modification: Esterifying, etherifying, or inverting the stereochemistry of the C7-hydroxyl group to assess its importance as a hydrogen bond donor or acceptor.

Indolizidine Core Modification: Introducing substituents onto the bicyclic core to explore additional binding interactions or alter the compound's physicochemical properties, such as lipophilicity and metabolic stability.

The goal of such a program would be to develop analogs with improved properties, such as enhanced binding affinity, greater selectivity for a specific receptor subtype, or a more desirable functional profile (e.g., a partial agonist versus a full agonist). nih.gov This approach has been successfully used to optimize other natural product scaffolds for therapeutic development. mdpi.comnih.gov

Development of High-Throughput Screening (HTS) Assays for Pharmacological Assessment

To efficiently evaluate a library of newly synthesized this compound analogs and to search for other novel modulators of its target, the development of high-throughput screening (HTS) assays is indispensable. HTS allows for the rapid testing of thousands of compounds, accelerating the drug discovery process. chemmethod.com

Based on the probable interaction of this compound with the delta-opioid receptor, several HTS platforms could be developed:

Receptor Binding HTS: A competitive binding assay in a multi-well plate format, using fluorescence polarization or scintillation proximity assays to measure the displacement of a labeled ligand from the receptor.

Cell-Based Functional HTS: Assays that measure the downstream consequences of receptor activation. For a G-protein coupled receptor like the delta-opioid receptor, this could involve measuring changes in cyclic AMP (cAMP) levels or quantifying receptor-mediated calcium mobilization using fluorescent dyes.

In Silico Screening: Computational methods can be used to virtually screen large compound libraries against a structural model of the target receptor, prioritizing a smaller subset of compounds for subsequent experimental testing. chemmethod.com

These HTS assays would be powerful tools for advancing the SAR of this compound and discovering new chemical entities with similar pharmacological profiles.

Investigation of Synergistic Effects with Other Phytochemicals

This compound is not produced in isolation; it is part of a complex mixture of bioactive compounds within the Elaeocarpus plant. atlantis-press.comresearchgate.net For instance, analysis of Elaeocarpus sphaericus seeds revealed the presence of this compound alongside at least fifteen other alkaloids. atlantis-press.com Furthermore, Elaeocarpus species are rich in phenolics and flavonoids. researchgate.net This co-occurrence provides a strong rationale for investigating potential synergistic interactions between this compound and other co-extracted phytochemicals.

Future research should explore whether the biological activity of this compound is enhanced in the presence of other compounds from the plant matrix. Potential synergistic mechanisms could include:

Pharmacokinetic Synergy: Other compounds may improve the solubility, membrane permeability, or metabolic stability of this compound, thereby increasing its bioavailability.

Investigating these potential synergies is essential for understanding the therapeutic effects of traditional herbal preparations and could guide the development of more effective multi-component formulations.

Role in Functional Food Development (emphasizing mechanisms, not products)

Functional foods are those that provide a health benefit beyond basic nutrition, often by modulating specific physiological functions. nih.gov The potential role of a compound like this compound in this area hinges on its underlying biological mechanism. If its activity on CNS targets like the delta-opioid receptor is confirmed, it could form the mechanistic basis for its inclusion in functional foods aimed at supporting neurological health or well-being.

The translation of this compound into a functional food component would require a deep understanding of its mechanism of action. For example:

Antioxidant and Anti-inflammatory Mechanisms: Many functional food ingredients operate through antioxidant or anti-inflammatory pathways. nih.gov While the primary target of this compound appears to be a CNS receptor, secondary effects on these pathways should be investigated.

Modulation of Physiological Processes: The key is to demonstrate that the compound can positively modulate a normal body function. Its potential interaction with the opioid system, which regulates pain, mood, and behavior, is a prime example of such a mechanism.

Crucially, the focus must remain on elucidating these mechanisms rather than on developing specific products. A thorough characterization of how this compound interacts with human molecular targets is the foundational science required before any credible application in functional foods can be considered.

常见问题

Q. How is Elaeokanine C structurally characterized, and what spectroscopic methods are essential for confirming its identity?

this compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) and high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray crystallography provides definitive stereochemical confirmation. Comparative analysis with published spectral data (e.g., coupling constants, chemical shifts) is critical, especially for distinguishing it from stereoisomers. Purity should be verified via HPLC with UV/Vis or mass detection .

Q. What synthetic routes are commonly employed for this compound, and what are their key intermediates?

A validated synthesis begins with compound 214 reacting with RO-MgBr in acidic aqueous conditions to form intermediate 215 , which undergoes cyclization and functional group modifications to yield (±)-Elaeokanine C (216 ) at 60% overall yield (see for the reaction flowchart). Key steps include Grignard addition, acid-catalyzed cyclization, and stereoselective reduction. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts .

Q. What are the minimum analytical requirements to ensure this compound’s purity in pharmacological studies?

Purity ≥95% is typically required. Use orthogonal methods:

- Chromatography : HPLC or UPLC with UV/Vis detection (λmax specific to this compound).

- Spectroscopy : NMR to detect residual solvents or stereochemical impurities.

- Elemental analysis : Match calculated vs. observed C, H, N percentages. Document all data in supplementary materials, adhering to journal guidelines for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in:

- Compound purity : Re-evaluate source material using standardized assays (e.g., IC₅₀ comparisons).

- Experimental models : Use isogenic cell lines or primary cells to control genetic variability.

- Dosage metrics : Normalize results to molar concentration rather than mass/volume. Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance, and perform dose-response curves in triplicate .

Q. What strategies improve the yield of this compound synthesis while maintaining stereochemical fidelity?

- Catalyst optimization : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction.

- Solvent engineering : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and halt at peak intermediate conversion. Report yield improvements relative to the baseline 60% (see ) and characterize enantiomeric excess (ee) via chiral HPLC .

Q. How should researchers design in vitro studies to evaluate this compound’s mechanism of action?

- Hypothesis-driven assays : Prioritize targets based on structural analogs (e.g., kinase inhibition if related to indolizidine alkaloids).

- Controls : Include a positive control (e.g., staurosporine for kinase assays) and vehicle control (solvent-only).

- Multi-parametric analysis : Combine viability assays (MTT) with apoptosis markers (Annexin V/PI) and pathway-specific Western blots. Pre-screen cytotoxicity in non-target cells to assess selectivity .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀. For omics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg). Raw data must be deposited in public repositories (e.g., Zenodo) with metadata aligning with FAIR principles .

Q. How can researchers address batch-to-batch variability in this compound samples?

- Standardized SOPs : Document synthesis and purification steps in detail (e.g., gradient elution times for HPLC).

- Stability testing : Assess degradation under storage conditions (e.g., -80°C vs. 4°C) via accelerated stability studies.

- Collaborative validation : Share samples with independent labs for LC-MS/NMR cross-verification .

Ethical and Reporting Standards

Q. What are the key elements of a rigorous Materials and Methods section for this compound studies?

- Synthesis : Detailed reaction conditions (molar ratios, catalysts, purification steps).

- Characterization : Instrument parameters (e.g., NMR frequency, HPLC column type).

- Bioassays : Cell line authentication numbers (e.g., ATCC), passage numbers, and ethical approvals for animal studies. Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry for synthetic details) .

Q. How should conflicting data on this compound’s toxicity be addressed in a review paper?

Systematically evaluate methodologies using the PICO framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.